molecular formula C11H9NO2S B070898 Methyl 6-thien-2-ylnicotinate CAS No. 179408-53-8

Methyl 6-thien-2-ylnicotinate

Cat. No. B070898
Key on ui cas rn: 179408-53-8
M. Wt: 219.26 g/mol
InChI Key: SXGLIAOLXVLUCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05521173

Procedure details

A solution of 2.0 g of (methyl 6-hydroxypyridine-3-carboxylate, o-triflate) and 5.23 g of 2-(tributylstannyl)thiophene in 50 ml of dry toluene is stirred under nitrogen at reflux for 16 hours in the presence of tetrakis(triphenylphosphine)palladium(O). The reaction mixture is diluted with 50 ml of chloroform and filtered through a pad of diatomaceous earth. The filtrate is evaporated in vacuo to a residue which is extracted and decanted (2×100 ml) with 1:1 ether:petroleum ether. The combined extracts are evaporated in vacuo to give 1.6 g of the desired product as a residue.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
o-triflate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.23 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[C:2]1[N:7]=[CH:6][C:5]([C:8]([O:10][CH3:11])=[O:9])=[CH:4][CH:3]=1.C([Sn](CCCC)(CCCC)[C:17]1[S:18][CH:19]=[CH:20][CH:21]=1)CCC>C1(C)C=CC=CC=1.C(Cl)(Cl)Cl.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[Pd]>[S:18]1[CH:19]=[CH:20][CH:21]=[C:17]1[C:2]1[N:7]=[CH:6][C:5]([C:8]([O:10][CH3:11])=[O:9])=[CH:4][CH:3]=1 |f:4.5.6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=N1)C(=O)OC
Name
o-triflate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
5.23 g
Type
reactant
Smiles
C(CCC)[Sn](C=1SC=CC1)(CCCC)CCCC
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a pad of diatomaceous earth
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated in vacuo to a residue which
EXTRACTION
Type
EXTRACTION
Details
is extracted
CUSTOM
Type
CUSTOM
Details
decanted (2×100 ml) with 1:1 ether
CUSTOM
Type
CUSTOM
Details
The combined extracts are evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=C1)C1=CC=C(C=N1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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